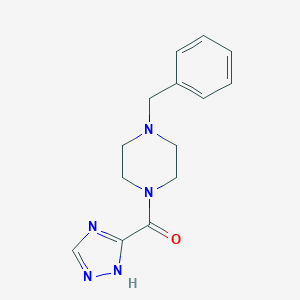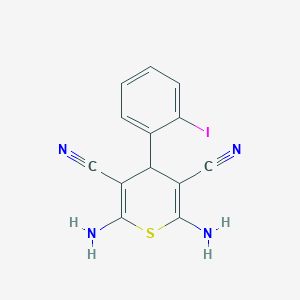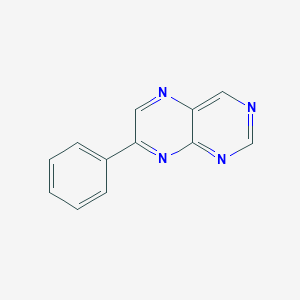![molecular formula C20H16ClN3O3S B221075 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential as an anticancer agent. It belongs to the family of thienoquinolines, which have shown promising results as antitumor agents.
Mecanismo De Acción
The mechanism of action of 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide involves the inhibition of DNA topoisomerase II, which is an enzyme that plays a crucial role in the replication and transcription of DNA. By inhibiting this enzyme, the compound prevents the cancer cells from dividing and proliferating, leading to their death.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide has also been found to exhibit other biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death mechanism that is important for the elimination of damaged or abnormal cells. Additionally, the compound has been found to inhibit angiogenesis, which is the process of formation of new blood vessels that is essential for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide. One of the areas of interest is the development of new formulations that can improve the solubility and bioavailability of the compound. Another direction is the investigation of the synergistic effects of the compound with other anticancer agents, which can enhance its efficacy and reduce the risk of drug resistance. Finally, the compound can also be explored for its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide is a compound that has shown promising results as an anticancer agent. Its mechanism of action involves the inhibition of DNA topoisomerase II, and it has been found to exhibit potent antitumor activity against various cancer cell lines. Future research can focus on the development of new formulations, investigation of synergistic effects, and exploration of its potential for other diseases.
Métodos De Síntesis
The synthesis of 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 2-bromo-6-methoxythieno[2,3-b]quinoline-3-carboxylic acid, followed by the addition of ammonia. The compound can be obtained in high yield and purity using this method.
Aplicaciones Científicas De Investigación
The potential of 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide as an anticancer agent has been extensively studied in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Fórmula molecular |
C20H16ClN3O3S |
|---|---|
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O3S/c1-26-12-4-5-14-10(7-12)8-13-17(22)18(28-20(13)24-14)19(25)23-15-9-11(21)3-6-16(15)27-2/h3-9H,22H2,1-2H3,(H,23,25) |
Clave InChI |
INELSLGVNPXNJU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)NC4=C(C=CC(=C4)Cl)OC |
SMILES canónico |
COC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)NC4=C(C=CC(=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)



![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)

![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)
![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)


